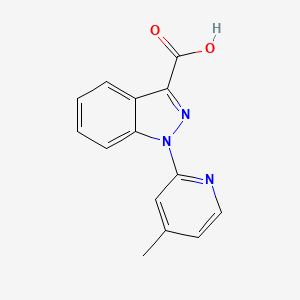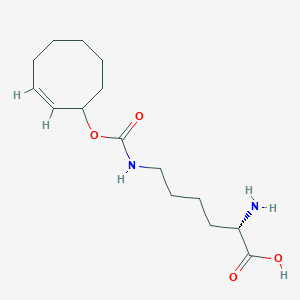![molecular formula C15H19N3O3S B12938819 N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide CAS No. 82559-19-1](/img/structure/B12938819.png)
N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is a complex organic compound featuring a thiadiazole ring and a benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide typically involves the formation of the thiadiazole ring followed by the attachment of the benzamide group One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of organolithium reagents for the formation of carbon-lithium bonds, which are then further reacted to form the desired product . The reaction conditions are optimized to ensure high yield and purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Wirkmechanismus
The mechanism of action of N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide involves its interaction with molecular targets within biological systems. The thiadiazole ring and benzamide moiety can interact with enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiadiazole derivatives and benzamide compounds. Examples include:
- N-(5-(tert-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
- N-(5-(iso-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide
Uniqueness
N-(5-(sec-Butyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is unique due to the specific positioning of the sec-butyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to its analogs .
Eigenschaften
CAS-Nummer |
82559-19-1 |
|---|---|
Molekularformel |
C15H19N3O3S |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
N-(5-butan-2-yl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C15H19N3O3S/c1-5-9(2)14-17-18-15(22-14)16-13(19)12-10(20-3)7-6-8-11(12)21-4/h6-9H,5H2,1-4H3,(H,16,18,19) |
InChI-Schlüssel |
LMHYZJMXKRZVCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


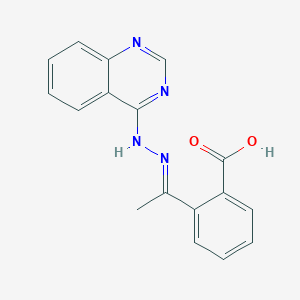

![2-(1H,1'H-[2,2'-biimidazol]-1-yl)ethanol](/img/structure/B12938752.png)

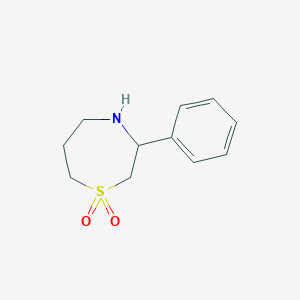
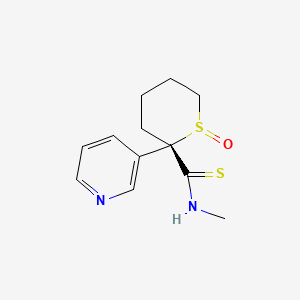

![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)

![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12938783.png)
